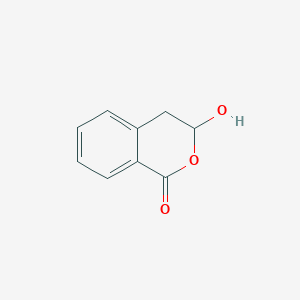

3-Hydroxyisochroman-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Hydroxyisochroman-1-one, also known as this compound, is a useful research compound. Its molecular formula is C9H8O3 and its molecular weight is 164.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

3-Hydroxyisochroman-1-one derivatives have shown promising antimicrobial properties. Research indicates that certain derivatives exhibit activity against various bacterial strains, including Stenotrophomonas maltophilia. For instance, compounds derived from fungi like Talaromyces amestolkiae demonstrated weak antibacterial effects with minimum inhibitory concentration (MIC) values ranging from 128 to 512 μg/mL .

Antioxidant Properties

The antioxidant potential of this compound has been highlighted in several studies. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases.

Neuroprotective Effects

Research has indicated that this compound exhibits neuroprotective effects. It has been studied for its potential in treating neurodegenerative diseases, where it may help in reducing neuronal damage and improving cognitive functions.

Agricultural Applications

Pesticidal Properties

Compounds related to this compound have been explored for their pesticidal properties. These compounds can serve as natural alternatives to synthetic pesticides, offering a more environmentally friendly approach to pest management.

Plant Growth Regulation

Some studies suggest that isochroman derivatives can influence plant growth and development, acting as growth regulators. This application is particularly relevant in sustainable agriculture practices.

Biochemical Research

Enzyme Inhibition Studies

this compound has been investigated for its ability to inhibit specific enzymes, which is vital in drug design. For example, studies have explored its interaction with enzymes involved in metabolic pathways, potentially leading to the development of new therapeutic agents .

Synthesis and Mechanistic Studies

The synthesis of this compound and its derivatives often involves innovative methodologies such as chemoenzymatic cyclization. Recent studies utilized vanadium chloroperoxidase to catalyze the formation of these compounds from simpler substrates, highlighting a more environmentally friendly synthesis route compared to traditional chemical methods .

Data Table: Biological Activities of this compound Derivatives

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study focused on the antimicrobial properties of various isochroman derivatives, researchers isolated several compounds from Talaromyces amestolkiae. Among these, two specific derivatives showed notable antibacterial activity against Stenotrophomonas maltophilia, with MIC values comparable to standard antibiotics . This case underscores the potential of natural products in developing new antimicrobial agents.

Case Study 2: Neuroprotective Potential

A series of experiments were conducted to evaluate the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that treatment with this compound significantly reduced markers of oxidative stress and improved neuronal survival rates in vitro . This finding suggests further exploration into its role as a therapeutic agent for neurodegenerative diseases.

Propiedades

Número CAS |

116206-41-8 |

|---|---|

Fórmula molecular |

C9H8O3 |

Peso molecular |

164.16 g/mol |

Nombre IUPAC |

3-hydroxy-3,4-dihydroisochromen-1-one |

InChI |

InChI=1S/C9H8O3/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-4,8,10H,5H2 |

Clave InChI |

CAONMOKBCAHIFF-UHFFFAOYSA-N |

SMILES |

C1C(OC(=O)C2=CC=CC=C21)O |

SMILES canónico |

C1C(OC(=O)C2=CC=CC=C21)O |

Sinónimos |

1H-2-Benzopyran-1-one,3,4-dihydro-3-hydroxy-(9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.